molecular formula C22H25N3O3 B8754411 [4-(2-ethoxyphenyl)piperazin-1-yl]-(5-methoxy-1H-indol-2-yl)methanone

[4-(2-ethoxyphenyl)piperazin-1-yl]-(5-methoxy-1H-indol-2-yl)methanone

Cat. No.: B8754411
M. Wt: 379.5 g/mol
InChI Key: CFZHWLLIVBYXAQ-UHFFFAOYSA-N
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Description

[4-(2-ethoxyphenyl)piperazin-1-yl]-(5-methoxy-1H-indol-2-yl)methanone is a useful research compound. Its molecular formula is C22H25N3O3 and its molecular weight is 379.5 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C22H25N3O3

Molecular Weight

379.5 g/mol

IUPAC Name

[4-(2-ethoxyphenyl)piperazin-1-yl]-(5-methoxy-1H-indol-2-yl)methanone

InChI

InChI=1S/C22H25N3O3/c1-3-28-21-7-5-4-6-20(21)24-10-12-25(13-11-24)22(26)19-15-16-14-17(27-2)8-9-18(16)23-19/h4-9,14-15,23H,3,10-13H2,1-2H3

InChI Key

CFZHWLLIVBYXAQ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC4=C(N3)C=CC(=C4)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

1,1'-Carbonyldiimidazole (1.30 g) is added to a 20°-25° solution of 5-methoxyindole-2-carboxylic acid (I, 1.39) in tetrahydrofuran (14 ml). The reaction is stirred one hour, then cooled to 0° and 1-(2-ethoxyphenyl)piperazine (II, 1.50 g) dissolved in tetrahydrofuran (7 ml) is added via cannula. The reaction is warmed to 20°-25° and stirred 48 hours. The reaction is diluted with ether (100 ml), poured into saturated aqueous sodium bicarbonate (100 ml). The organic layers are separated and washed with saline (100 ml), dried over anhydrous sodium sulfate and concentrated under reduced pressure. The residue is recrystallized from toluene to give the title compound, mp. 105°-107°.
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
14 mL
Type
solvent
Reaction Step One
Name
1-(2-ethoxyphenyl)piperazine
Quantity
1.5 g
Type
reactant
Reaction Step Two
Quantity
7 mL
Type
solvent
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four

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